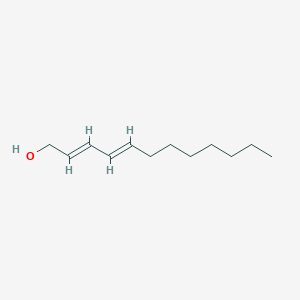

2,4-Dodecadien-1-ol

Description

Overview of Dodecadienols in Chemical Ecology and Organic Synthesis

Dodecadienols, a class of chemical compounds that includes 2,4-Dodecadien-1-ol, play a vital role in chemical ecology, the study of chemical interactions between living organisms. chimia.ch Many insects use specific dodecadienol isomers as pheromones for communication, particularly for mating. scilit.comtrustwe.com For instance, (E,E)-8,10-dodecadien-1-ol, also known as codlemone, is the primary sex pheromone of the codling moth (Cydia pomonella), a significant pest in apple orchards. scilit.comresearchgate.net The biosynthesis of this pheromone involves a series of enzymatic reactions, including desaturation and chain shortening of fatty acids. researchgate.net

The unique structures of dodecadienols also make them valuable starting materials or intermediates in organic synthesis. Their functional groups—the hydroxyl group and the double bonds—allow for a variety of chemical transformations, enabling the construction of more complex molecules. chemimpex.com Synthetic routes to produce specific dodecadienol isomers often employ sophisticated chemical reactions like the Wittig reaction. ontosight.aizenodo.org

Significance of this compound within Natural Product Chemistry and Related Fields

Within the realm of natural product chemistry, this compound is recognized for its occurrence in some plants and insects where it can be part of their chemical defense or communication systems. ontosight.ai Its potential as an insect attractant has been explored for applications in agriculture, such as enhancing pollination or in pest management strategies. vulcanchem.comchemimpex.com

The compound's conjugated diene structure makes it a useful building block in organic synthesis for creating more complex molecules. chemimpex.comcymitquimica.com Furthermore, research has investigated its flavor profile, with some studies noting its similarity to the flavors found in chicken. oup.com The fragrance industry also utilizes this compound for its characteristic waxy and fruity aroma. chemimpex.comthegoodscentscompany.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H22O |

| Molecular Weight | 182.31 g/mol |

| Appearance | Colorless to pale yellow liquid; may be a white to almost white powder or lump |

| Solubility | Insoluble in water, soluble in organic solvents like alcohol |

| Boiling Point | 105.00 °C @ 2.00 mm Hg |

| Melting Point | 21.00 to 27.00 °C |

Note: Physical properties can vary depending on the specific isomer and purity. chemimpex.comthegoodscentscompany.com

Interactive Data Table: Isomers of Dodecadien-1-ol

| Isomer | Common Name/Function |

| (E,E)-8,10-Dodecadien-1-ol | Codlemone, sex pheromone of the codling moth |

| (E,Z)-5,7-Dodecadien-1-ol | Insect pheromone |

| (Z,E)-5,7-Dodecadien-1-ol | Insect pheromone |

Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4E)-dodeca-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-11,13H,2-7,12H2,1H3/b9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDDYVXRTNDWOD-BNFZFUHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885050 | |

| Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18485-38-6 | |

| Record name | (2E,4E)-2,4-Dodecadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18485-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018485386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-dodeca-2,4-dienol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 2,4 Dodecadien 1 Ol and Its Stereoisomers

Stereoselective Synthesis Methodologies for 2,4-Dodecadien-1-ol

The creation of specific stereoisomers of this compound necessitates stereoselective synthesis methods. These techniques are designed to control the geometry of the double bonds, yielding the desired (E,E), (E,Z), (Z,E), or (Z,Z) isomers. diva-portal.org The choice of synthetic route often depends on the target isomer and the desired level of purity. vulcanchem.com

Application of Wittig and Olefination Reactions in Dodecadienol Synthesis

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds and are widely used in the synthesis of dodecadienols. diva-portal.org These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone. diva-portal.orgub.edu

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes. ub.edu The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, is particularly known for its high E-selectivity. diva-portal.orgorganic-chemistry.org For instance, the reaction of an appropriate aldehyde with a phosphonate carbanion can be used to construct the (2E,4E)-dienol system. diva-portal.org By carefully selecting the reactants and conditions, chemists can synthesize specific isomers of this compound. diva-portal.org

A common strategy involves the synthesis of an α,β-unsaturated aldehyde intermediate, which is then reacted with a phosphonium (B103445) ylide to form the conjugated diene product. wipo.int This approach has been successfully applied to the synthesis of various insect pheromones, including dodecadienol derivatives. wipo.int

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium ylide | Phosphonate carbanion |

| Stereoselectivity | Variable (Z-selective with non-stabilized ylides, E-selective with stabilized ylides) | Generally high E-selectivity |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |

| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |

Chodkiewicz-Cadiot Reaction and Hydroboration Techniques for Specific Isomers

The Cadiot-Chodkiewicz coupling is a key method for synthesizing unsymmetrical 1,3-diynes, which are important precursors for Z,Z-conjugated dienes. diva-portal.orgalfa-chemistry.comwikipedia.org This reaction involves the coupling of a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and an amine base. diva-portal.orgwikipedia.org For the synthesis of a (5Z,7Z)-dodecadien-1-ol isomer, a Cadiot-Chodkiewicz reaction can be employed, followed by a stereoselective reduction of the resulting diyne. tandfonline.comoup.com

Hydroboration is a crucial subsequent step to convert the diyne into the desired Z,Z-diene. tandfonline.comoup.com The hydroboration-oxidation of an alkyne results in the syn-addition of hydrogen and a hydroxyl group across the triple bond. wikipedia.org When applied to a diyne, careful control of the reaction conditions allows for the selective reduction to a Z,Z-diene. tandfonline.comoup.com This two-step sequence provides a reliable route to specific isomers that may be difficult to obtain through other methods. tandfonline.comoup.com

Utilization of Zirconocene (B1252598) Hydride for Regioselective Coupling

Zirconocene hydride, also known as Schwartz's reagent, is a versatile tool in organic synthesis, particularly for the hydrozirconation of alkenes and alkynes. organic-chemistry.orgwikipedia.org This reaction involves the addition of a zirconium-hydrogen bond across a carbon-carbon multiple bond, forming an organozirconium intermediate. santiago-lab.com This intermediate can then undergo various transformations, including coupling reactions. santiago-lab.com

In the context of dodecadienol synthesis, zirconocene hydride has been used to control the regioselective coupling of reactants. tandfonline.comoup.com For example, it can be added to an alkyne to generate a vinylzirconium species, which can then be coupled with another molecule to form a diene with a specific configuration. tandfonline.comoup.com This method offers a high degree of control over the position and stereochemistry of the newly formed double bond, making it a valuable strategy for synthesizing complex isomers. tandfonline.comoup.com The use of zirconocene complexes also allows for the regioselective partial reduction of conjugated dienes. rsc.org

Novel Schemes for Conjugated Dienic Systems Synthesis

The development of new synthetic methods for conjugated dienic systems is an active area of research, driven by the need for efficient and stereoselective routes to biologically active compounds like this compound. diva-portal.org One innovative approach involves the palladium-catalyzed cross-coupling of two different alkenyl moieties. diva-portal.org Another strategy utilizes the stereoselective reduction of conjugated and non-conjugated triple bonds in precursor molecules using zinc activated by copper. thieme-connect.com This method has been applied to the synthesis of conjugated dienic pheromones. thieme-connect.com

Enantioselective Synthesis Approaches for this compound Derivatives

While much of the focus in this compound synthesis is on the stereochemistry of the double bonds (geometric isomerism), some derivatives may also possess chiral centers, necessitating enantioselective synthesis. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries that direct the reaction towards the formation of one enantiomer over the other.

For example, in the synthesis of related pheromones, asymmetric acetylation using lipases has been employed to resolve racemic mixtures of alcohol precursors, providing access to enantiomerically enriched intermediates. researchgate.net Similarly, chiral organosilver catalysts have been used for the asymmetric addition of propargyl groups to aldehydes, a key step in the synthesis of some chiral alcohols. mdpi.com While specific examples for this compound are less common in the provided context, these general strategies for creating chiral centers in similar molecules are applicable.

Optimization of Synthetic Pathways for Stereochemical Integrity and Yield

The practical application of synthetic pheromones in pest management requires cost-effective production methods that deliver high yields and stereochemical purity. diva-portal.orggoogle.com Therefore, the optimization of synthetic pathways is of paramount importance. This involves several strategies:

Catalyst Selection and Loading: The choice of catalyst is critical for both yield and stereoselectivity. For instance, in palladium-catalyzed coupling reactions, the specific palladium source and ligands can significantly impact the outcome. diva-portal.org Optimizing the catalyst loading is also crucial to balance reaction efficiency with cost.

Reaction Conditions: Temperature, solvent, and reaction time must be carefully controlled to maximize the yield of the desired isomer and minimize side reactions or isomerization. For example, in Wittig reactions, lower temperatures often favor the formation of the kinetic Z-isomer.

Purification Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to separate stereoisomers and ensure the high purity of the final product. diva-portal.org

By systematically evaluating these parameters, synthetic routes can be refined to be more efficient, scalable, and economically viable for the large-scale production of this compound and its derivatives.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E,E)-2,4-Dodecadien-1-ol |

| (E,Z)-2,4-Dodecadien-1-ol |

| (Z,E)-2,4-Dodecadien-1-ol |

| (Z,Z)-2,4-Dodecadien-1-ol |

| (5Z,7Z)-Dodecadien-1-ol |

| (5Z,7E)-Dodecadien-1-ol |

| Triphenylphosphine oxide |

| Acrolein |

| Acetylene |

| Zirconocene hydride (Schwartz's reagent) |

| 1-Bromoalkyne |

| Terminal alkyne |

| α,β-Unsaturated aldehyde |

| Phosphonium ylide |

| Phosphonate carbanion |

| Organozirconium |

Production of Specific Isomers of Dodecadien-1-ol for Targeted Biological Investigations

The ability to synthesize specific geometric isomers of dodecadien-1-ol is crucial for studying their distinct biological functions. Researchers have developed a variety of stereoselective methods to access these compounds for use in chemical ecology and pest management research.

The (2E,4E) isomer of this compound is a key compound in chemical synthesis and has been investigated for its potential biological activity. ontosight.aicymitquimica.com Its synthesis can be accomplished through several established routes in organic chemistry, with the Wittig reaction being a prominent method. ontosight.ai This reaction involves the coupling of an aldehyde with a phosphonium ylide to form an alkene. To achieve the (E,E) configuration, specific reaction conditions and reagents that favor the formation of trans double bonds are employed.

Another common approach is the reduction of the corresponding (2E,4E)-2,4-dodecadienal or (2E,4E)-2,4-dodecadienoic acid. ontosight.ai The choice of reducing agent is critical to ensure that the double bonds are not reduced along with the carbonyl or carboxyl group.

| Synthesis Method | Key Features | Common Reagents |

| Wittig Reaction | Forms a C=C double bond with control over stereochemistry. | Phosphonium ylides, aldehydes |

| Reduction | Reduces an aldehyde or carboxylic acid to an alcohol. | Selective reducing agents |

This table summarizes common synthetic approaches for (E,E)-2,4-Dodecadien-1-ol.

The (5Z,7E)-isomer of 5,7-dodecadien-1-ol (B1638258) has been identified as the female sex pheromone of the pine moth (Dendrolimus spectabilis). sakura.ne.jp In contrast, all four geometrical isomers of 5,7-dodecadien-1-ol have been synthesized for biological testing against the forest tent caterpillar, with (5Z,7E)-5,7-dodecadien-1-ol and its corresponding aldehyde being components of its sex pheromone. nih.gov

Stereoselective synthesis of these isomers has been achieved through various methods. One notable approach starts from 1-hexyne (B1330390) and the tetrahydropyranyl (THP) ether of 5-hexyn-1-ol. oup.comtandfonline.com The synthesis of the (5Z,7Z)-isomer was accomplished via a Chodkiewicz-Cadiot coupling followed by hydroboration. oup.comtandfonline.com For the other isomers, including the biologically significant (5Z,7E) isomer, novel methods involving the addition of zirconocene hydride (Schwarz's reagent) have been utilized to control the regioselective coupling reaction. oup.comtandfonline.com

Another strategy employs Wittig condensation reactions to stereoselectively produce all four geometric isomers of 5,7-dodecadien-1-ol. nih.gov Furthermore, an efficient synthesis of (Z,E)-5,7-dodecadienol has been developed using a cis-reduction of the corresponding enynol with activated zinc. researchgate.net Specifically, zinc galvanized with copper and silver (Zn/Cu/Ag) in methanol-water has been shown to be a highly effective reagent for this transformation, achieving high yields and stereoselectivity. researchgate.net Research has also demonstrated that a Lindlar reduction of (E)-7-dodecen-5-yn-1-ol can yield the desired (Z,E)-diene, though it may require chromatographic purification to separate it from monoenic byproducts. usda.gov

| Starting Materials | Key Reaction | Reagents | Isomer Produced |

| 1-Hexyne, THP ether of 5-hexyn-1-ol | Chodkiewicz-Cadiot coupling, hydroboration | (5Z,7Z) | |

| 1-Hexyne, THP ether of 5-hexyn-1-ol | Zirconocene hydride addition | Schwarz's reagent | Other isomers |

| (E)-7-dodecen-5-yn-1-ol | cis-Reduction | Activated Zinc (Zn/Cu/Ag) | (Z,E) |

| Aldehyde/Ketone, Phosphonium Salt | Wittig Condensation | All four isomers |

This table outlines various synthetic routes to produce isomers of 5,7-dodecadien-1-ol.

(E,E)-8,10-Dodecadien-1-ol, commonly known as codlemone, is the sex pheromone of the codling moth (Cydia pomonella), a significant pest of apple orchards. pherobase.combiosynth.comdiva-portal.org Consequently, numerous synthetic routes have been developed to produce this compound for use in mating disruption and monitoring applications.

One approach involves the use of Grignard reagents coupled with allylic halides. pherobase.com Another established method starts from sorbyl acetate (B1210297), which contains the required (E,E)-diene system. researchgate.net A facile and stereoselective route to codlemone has also been reported via the thermolysis of an allylic sulfoxide. pherobase.com

A synthesis of (E,E)-8,10-dodecadien-1-ol has been developed from 4-propenyl-1,3-dioxane, proceeding through sorbyl acetate as an intermediate. researchgate.net The biosynthesis of codlemone involves the conversion of fatty acid esters to dienols, followed by a palladium-catalyzed coupling reaction. biosynth.com

| Synthetic Approach | Key Intermediate/Starting Material | Referenced In |

| Grignard Coupling | Grignard reagent, allylic halide | pherobase.com |

| Allylic Sulfoxide Thermolysis | Allylic sulfoxide | pherobase.com |

| Sorbyl Acetate Route | Sorbyl acetate | researchgate.net |

| From 4-propenyl-1,3-dioxane | 4-propenyl-1,3-dioxane | researchgate.net |

This table summarizes various synthetic strategies for producing (E,E)-8,10-Dodecadien-1-ol.

Elucidation of Biological Activities and Ecological Roles of 2,4 Dodecadien 1 Ol

Pheromone Biology of Dodecadienols in Insect Communication

Dodecadienols are integral to the reproductive biology of many insects, particularly within the order Lepidoptera (moths and butterflies). They function as airborne chemical messengers released by one sex, typically the female, to attract the other over considerable distances.

Various isomers of dodecadien-1-ol have been identified as key components of sex pheromones in several insect species. The specific geometry of the double bonds (E or Z configuration) and their position along the carbon chain are crucial for biological activity. For example, (5Z, 7E)-5,7-dodecadien-1-ol is the primary attractant for the male pine moth, Dendrolimus spectabilis tandfonline.com. Similarly, a blend including (5Z,7E)-5,7-dodecadien-1-ol is essential for attracting male Dendrolimus kikuchii moths researchgate.net.

While 2,4-dodecadien-1-ol itself is a known compound, other dodecadienol isomers are more commonly cited as primary pheromone components in scientific literature. For instance, (E,E)-8,10-dodecadien-1-ol, known as codlemone, is the main sex pheromone component of the codling moth, Cydia pomonella, a major pest of apple and pear orchards. nih.gov The apple leafroller, Bonagota cranaodes, utilizes (E,Z)-3,5-dodecadien-1-ol as part of its pheromone blend. researchgate.net The structural similarities among these compounds highlight a common biochemical theme in moth chemical communication. frontiersin.org

Table 1: Examples of Dodecadienols as Insect Sex Pheromone Components

| Compound | Insect Species | Family | Reference |

|---|---|---|---|

| (5Z, 7E)-5,7-Dodecadien-1-ol | Dendrolimus spectabilis (Pine Moth) | Lasiocampidae | tandfonline.com |

| (5Z, 7E)-5,7-Dodecadien-1-ol | Dendrolimus kikuchii (Simao Pine Caterpillar Moth) | Lasiocampidae | researchgate.net |

| (E,E)-8,10-Dodecadien-1-ol (Codlemone) | Cydia pomonella (Codling Moth) | Tortricidae | nih.gov |

| (E,Z)-3,5-Dodecadien-1-ol | Bonagota cranaodes (Apple Leafroller) | Tortricidae | researchgate.net |

The identification of dodecadienols from natural sources is a meticulous process. It typically begins with the extraction of pheromone glands from calling female insects. These crude extracts are then subjected to sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is used to separate the volatile compounds in the extract and provide information about their molecular weight and structure. tandfonline.comresearchgate.net

To pinpoint the biologically active components, researchers employ electroantennography (EAG), a technique that measures the electrical response of an insect's antenna to chemical stimuli. tandfonline.com In the case of the pine moth Dendrolimus spectabilis, analyses of female abdominal tip extracts revealed the presence of two isomers, (5Z, 7E)- and (5E, 7E)-5,7-dodecadien-1-ol, in an approximate 5:1 ratio. tandfonline.com Field trapping studies subsequently confirmed that the (5Z, 7E)-isomer was the primary attractant for male moths. tandfonline.com

For the Simao pine caterpillar moth, Dendrolimus kikuchii, the sex pheromone was identified as a three-component blend consisting of (5Z,7E)-5,7-dodecadien-1-yl acetate (B1210297) (Z5,E7-12:OAc), (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH), and (5Z)-5-dodecenyl acetate (Z5-12:OAc). researchgate.net Field assays demonstrated that while the dodecadienyl acetate and dodecadienol were essential for attraction, the most effective lure contained all three components in a specific ratio. researchgate.net Similarly, the pheromone of the apple leafroller Bonagota cranaodes was found to be a four-component blend, significantly more attractive to males than the main component alone. researchgate.net This reliance on specific ratios of multiple compounds is a common strategy in insect communication to ensure species-specific signaling and prevent cross-attraction. nih.gov

Role as Insect Sex Pheromone Components in various Species

Ligand-Receptor Interactions and Olfactory Perception Mechanisms

The perception of dodecadienol pheromones by insects involves a complex series of molecular events, starting with the interaction between the pheromone molecule (the ligand) and specialized proteins in the insect's antenna.

The first step in olfactory perception occurs in the aqueous lymph of the antennal sensilla. scispace.com Here, hydrophobic pheromone molecules like dodecadienols are captured and solubilized by Pheromone-Binding Proteins (PBPs). frontiersin.orgscispace.com These proteins are thought to protect the pheromones from degradation and transport them to receptors on the surface of olfactory sensory neurons. frontiersin.org

Studies on various moth species have revealed specific binding affinities between PBPs and dodecadienol-related compounds. In the oriental fruit moth, Grapholita molesta, a close relative of the codling moth, the PBP known as GmolPBP1 exhibits a strong binding affinity for (E,E)-8,10-dodecadien-1-ol (codlemone). nih.gov This suggests a potential role for this PBP in recognizing the pheromone of a related species, which may contribute to synergistic effects observed in the field. nih.gov

In the Chinese pine caterpillar moth, Dendrolimus tabulaeformis, three different odorant-binding proteins (OBPs), including a PBP and two general odorant binding proteins (GOBPs), all showed high binding affinities for (5Z,7E)-5,7-dodecadien-1-yl propionate, a key component of its pheromone blend. scispace.com This indicates that in some species, GOBPs may also play a crucial role in pheromone perception. scispace.com Research suggests a fascinating "inverse proportion recognition" mechanism in Dendrolimus species, where PBPs exhibit higher binding efficiency for the minor components of the pheromone blend, possibly as a way to ensure the entire signal is accurately perceived. frontiersin.org

Table 2: Binding Affinities of Pheromone-Binding Proteins (PBPs) to Dodecadienol-Related Compounds

| Protein | Insect Species | Ligand | Binding Affinity (Kd or IC50) | Reference |

|---|---|---|---|---|

| GmolPBP1 | Grapholita molesta | (E,E)-8,10-Dodecadien-1-ol | Strong Affinity Reported | nih.gov |

| DtabPBP1 | Dendrolimus tabulaeformis | (5Z,7E)-5,7-Dodecadien-1-yl propionate | High Affinity Reported | scispace.com |

| DtabGOBP1 | Dendrolimus tabulaeformis | (5Z,7E)-5,7-Dodecadien-1-yl propionate | High Affinity Reported | scispace.com |

| DtabGOBP2 | Dendrolimus tabulaeformis | (5Z,7E)-5,7-Dodecadien-1-yl propionate | High Affinity Reported | scispace.com |

Once a PBP delivers the dodecadienol molecule to an olfactory sensory neuron (OSN), it binds to a specific Pheromone Receptor (PR), which is a protein embedded in the neuron's membrane. frontiersin.orgresearchgate.net This binding event is the critical moment of signal transduction, converting the chemical signal into an electrical one. frontiersin.org

The activation of the PR initiates an intracellular signaling cascade, leading to the opening of ion channels and a change in the neuron's membrane potential. paom.pl This generates an electrical signal, or action potential, that travels down the axon of the OSN to the primary olfactory center of the insect brain, the antennal lobe. researchgate.net In the antennal lobe, axons from OSNs that express the same type of receptor converge on distinct spherical structures called glomeruli. paom.pl The pattern of activated glomeruli creates a specific neural map of the odor. This information is then processed and relayed to higher brain centers, ultimately triggering a specific behavioral response, such as upwind flight to locate the source of the pheromone. researchgate.net Research on Dendrolimus moths has shown that their PRs constitute a novel lineage specifically tuned to Type I pheromones, which include C10-C18 unsaturated alcohols and acetates like the dodecadienols. frontiersin.orgnih.gov

Binding Affinity to Pheromone-Binding Proteins (PBPs)

Electrophysiological Responses to Dodecadienols

Electroantennography (EAG) is a fundamental technique for studying insect olfaction, providing a measure of the total electrical output from the antennal sensory neurons in response to an odorant. jove.com It has been instrumental in the identification of dodecadienols as pheromones and in characterizing the sensitivity of different species to these compounds. tandfonline.com

In the initial identification of the pine moth pheromone, synthetic isomers of 5,7-dodecadien-1-ol (B1638258) elicited strong EAG responses from male antennae, confirming it as the likely active compound. tandfonline.com Dose-response studies are commonly performed to quantify antennal sensitivity. For example, in several tortricid moth species, EAG responses were shown to be dose-dependent, increasing with higher concentrations of the pear ester ethyl (E,Z)-2,4-decadienoate, a compound structurally related to dodecadienols. oup.com

Studies on the codling moth, Cydia pomonella, have shown that male antennae are highly sensitive to the main pheromone component, (E,E)-8,10-dodecadien-1-ol. bulletinofinsectology.orgresearchgate.net More detailed analysis using single-cell recording (SCR) has allowed researchers to investigate the responses of individual olfactory neurons. These studies have identified specific neurons that respond exclusively to the pheromone, others that respond to plant volatiles, and some that respond to both. bulletinofinsectology.orgresearchgate.net This suggests a complex peripheral processing of olfactory information, where the perception of sex pheromones can be influenced by background odors from host plants.

Table 3: Summary of Electrophysiological Studies on Dodecadienols and Related Compounds

| Insect Species | Compound(s) Tested | Technique | Key Finding | Reference |

|---|---|---|---|---|

| Dendrolimus spectabilis | Isomers of 5,7-Dodecadien-1-ol | EAG | Strong EAG activity confirmed the dienol structure as the pheromone. | tandfonline.com |

| Cydia pomonella | (E,E)-8,10-Dodecadien-1-ol, Ethyl (E,Z)-2,4-decadienoate | EAG, SCR | Identified distinct neurons responding to pheromone, plant volatiles, or both. | bulletinofinsectology.orgresearchgate.net |

| Various Tortricidae species | Ethyl (E,Z)-2,4-decadienoate | EAG | Dose-dependent EAG responses observed across multiple species. | oup.com |

Electroantennography (EAG) Studies on Olfactory Sensitivity

Electroantennography (EAG) is a technique used to measure the average olfactory response of an insect's antenna to volatile compounds. researchgate.netjove.com This method is instrumental in screening for biologically active odorants that may act as attractants, repellents, or other behavior-modifying chemicals. researchgate.netjove.com In the context of this compound and related compounds, EAG studies have been crucial in determining the sensitivity and selectivity of insect olfactory systems.

For instance, in the codling moth, Cydia pomonella, EAG responses were significantly reduced after pre-exposure to high concentrations of (E,E)-8,10-dodecadien-1-ol, a related pheromone. oup.com This indicates a form of sensory adaptation. Studies on various tortricid moths have utilized EAG to assess responses to different pheromone analogues and plant volatiles, revealing the specificity of their olfactory receptors. annualreviews.org Research on the pine caterpillar moth, Dendrolimus punctatus, used EAG to test isomers of 5,7-dodecadienol, identifying the cis-5-trans-7-isomer as the active pheromone component. frontiersin.org Similarly, EAG analyses of chemicals from the female sex pheromone gland of Dendrolimus suffuscus showed that (Z,E)-5,7-dodecadienal and its alcohol analogue elicited the strongest responses in males. researchgate.net

The table below summarizes EAG responses of different insect species to various dodecadienol isomers and related compounds, highlighting the specificity of olfactory detection.

| Insect Species | Compound(s) Tested | Observed EAG Response |

| Cydia pomonella (Codling Moth) | (E,E)-8,10-dodecadien-1-ol | Reduced response after pre-exposure oup.com |

| Dendrolimus punctatus (Pine Caterpillar Moth) | Isomers of 5,7-dodecadienol | cis-5-trans-7-isomer elicited the strongest response frontiersin.org |

| Dendrolimus suffuscus | (Z,E)-5,7-dodecadienal, (Z,E)-5,7-dodecadien-1-ol | Strongest EAG responses in males researchgate.net |

| Heterotermes tenuis (Subterranean Termite) | (3Z,6Z,8E)-dodecatrien-1-ol | Significant antennal response scielo.br |

Single Sensillum Recordings (SSR) for Specific Neuron Responses

Single Sensillum Recording (SSR) is a refined electrophysiological technique that allows researchers to record the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna. researchgate.net This method provides a much higher resolution of olfactory processing compared to EAG, enabling the characterization of specific neuron responses to different odorants.

SSR studies have been pivotal in understanding how insects discriminate between various chemical cues. For the codling moth, Cydia pomonella, SSR has been used to identify OSNs that respond specifically to the pear ester, ethyl (E,Z)-2,4-decadienoate, as well as neurons that respond to both the pear ester and the sex pheromone, (E,E)-8,10-dodecadien-1-ol. oup.com This dual sensitivity suggests a complex interplay between host-plant cues and pheromonal signals in the moth's behavior. In the red-belted clearwing moth, Synanthedon myophaeformis, SSR was used to deorphanize an olfactory receptor, SmyoOR3.4, which responds to pear ester and its analogues. mdpi.com

Furthermore, SSR has been employed to investigate the responses of olfactory receptor neurons in the spruce budworm, Choristoneura fumiferana, to a range of host and pheromonal stimuli. researchgate.net These studies revealed the presence of specialized sensilla that respond to a limited number of ligands, as well as more generalized sensilla. researchgate.net

The following table presents findings from SSR studies on the responses of specific olfactory neurons in different insect species to dodecadienols and related compounds.

| Insect Species | Neuron Type/Sensillum | Compound(s) Tested | Key SSR Findings |

| Cydia pomonella (Codling Moth) | Olfactory Receptor Neurons | Ethyl (E,Z)-2,4-decadienoate, (E,E)-8,10-dodecadien-1-ol | Identification of neurons responding to pear ester and/or codlemone oup.com |

| Synanthedon myophaeformis (Red-Belted Clearwing Moth) | ab3A neurons expressing SmyoOR3.4 | Ethyl-(E,Z)-2,4-decadienoate, Methyl-(E,Z)-2,4-decadienoate | SmyoOR3.4 is tuned to pear ester and its methyl analogue mdpi.com |

| Choristoneura fumiferana (Spruce Budworm) | Antennal Sensilla | Host plant volatiles, Sex pheromones | Characterization of specialized and generalized odorant responses researchgate.net |

| Agrotis segetum (Turnip Moth) | Olfactory Receptor Neurons | Analogues of Z5-10:Ac | Structure-activity relationship studies at the single neuron level annualreviews.org |

Behavioral Ecology and Interspecific Chemical Communication

Mate Attraction and Aggregation Behaviors Mediated by Dodecadienols

Dodecadienols play a crucial role as sex and aggregation pheromones in various insect species. sfu.caontosight.ai The specific isomer of this compound and related compounds often determines the nature of the behavioral response. In many moth species, females release a specific blend of pheromones, including dodecadienols, to attract males for mating. diva-portal.org For example, (E,E)-8,10-dodecadien-1-ol, known as codlemone, is the primary sex pheromone component for the codling moth, Cydia pomonella, and is sufficient to elicit attraction in males. oup.com

In some termite species, dodecadienols and related compounds function as trail pheromones, guiding workers to food sources, and can also act as sex pheromones. researchgate.net For instance, in Ancistrotermes pakistanicus, dodecadienol elicits trail-following in workers and sexual attraction in male alates at higher concentrations. researchgate.net The aggregation pheromones of the stored product pests Cryptolestes pusillus and Cryptolestes turcicus include (3Z,6Z)-dodecadienolide, a related macrolide, which is produced by males and attracts both sexes. sfu.ca

The table below provides examples of dodecadienol-mediated mate attraction and aggregation in different insect species.

| Insect Species | Compound | Behavioral Role |

| Cydia pomonella (Codling Moth) | (E,E)-8,10-dodecadien-1-ol | Male attractant (sex pheromone) oup.com |

| Ancistrotermes pakistanicus (Termite) | Dodecadienol | Trail-following and sexual attraction researchgate.net |

| Cryptolestes pusillus (Flat Grain Beetle) | (3Z,6Z)-dodecadienolide | Aggregation pheromone sfu.ca |

| Reticulitermes hesperus (Western Subterranean Termite) | (3Z,6Z,8E)-dodecatrien-1-ol | Trail-following and arrestant for workers and male alates researchgate.net |

Mechanisms of Chemical Communication Disruption

The application of synthetic pheromones, including isomers of dodecadienol, is a widely used strategy for mating disruption in pest management. uliege.be This technique involves releasing a high concentration of the synthetic pheromone into the environment to interfere with the chemical communication between males and females. uliege.be Several mechanisms are thought to contribute to mating disruption.

One primary mechanism is competitive attraction , where males are attracted to the numerous synthetic pheromone sources instead of the calling females. oup.com Another mechanism is sensory adaptation or habituation, where the constant exposure to high concentrations of the pheromone reduces the sensitivity of the male's olfactory system, making it difficult for them to locate females. oup.comCamouflage of the female's pheromone plume by the high background concentration of the synthetic pheromone is also a contributing factor.

In the case of the codling moth, dispensers releasing (E,E)-8,10-dodecadien-1-ol are used to disrupt mating. oup.com Interestingly, pre-exposure to the sex pheromone can increase the attractiveness of the pear ester, a host-plant volatile, to male codling moths, suggesting a complex interaction between different chemical signals under mating disruption conditions. tdx.cat Furthermore, the pear ester can act as an antagonist to the sex pheromone when present in high concentrations. tdx.cat

The following table outlines the primary mechanisms of chemical communication disruption by dodecadienols.

| Disruption Mechanism | Description |

| Competitive Attraction | Synthetic pheromone sources compete with calling females for male attention. oup.com |

| Sensory Adaptation | Reduced sensitivity of the male's olfactory system due to constant exposure to high pheromone concentrations. oup.com |

| Camouflage | The female's pheromone plume is masked by the high background concentration of the synthetic pheromone. |

| Antagonism/Synergism | Other compounds, like plant volatiles, can interfere with or enhance the response to the pheromone. tdx.cat |

Broader Biological Activity Spectrum of Dodecadienols Beyond Pheromones

Investigation of Antitumor Potential

While the role of dodecadienols as pheromones is well-established, research has begun to explore their potential in other biological contexts, including pharmacology. Some studies have investigated the antitumor properties of compounds structurally related to this compound.

For example, a study on the lichen Parmelia sulcata identified (E,E)-3,7,11-trimethyl-2,6-dodecadien-1-ol as one of the volatile components. nih.gov The extract of this lichen demonstrated promising anticancer activity against breast cancer cell lines. nih.gov While this compound is a structurally more complex dodecadienol, it highlights the potential for this class of molecules to possess cytotoxic or antiproliferative effects.

It is important to note that research into the antitumor potential of this compound itself is still in its early stages. However, the findings from related natural products provide a rationale for further investigation into the pharmacological activities of dodecadienols.

The table below lists compounds related to this compound that have been investigated for potential antitumor activity.

| Compound | Source | Investigated Activity |

| (E,E)-3,7,11-trimethyl-2,6-dodecadien-1-ol | Parmelia sulcata (lichen) | Anticancer activity against breast cancer cell lines nih.gov |

| Phytochemicals from Solidago canadensis | Solidago canadensis | Inhibition of colorectal adenocarcinoma and acute monocytic leukemia in vitro researchgate.net |

Evaluation of Nematicidal and Pesticidal Activities

The investigation into the nematicidal and pesticidal properties of unsaturated long-chain alcohols is an area of ongoing research, with several related compounds showing potential in pest management. While direct and extensive research focusing solely on this compound is not widely documented in the provided sources, studies on its isomers and other structurally similar compounds suggest that this class of molecules possesses relevant biological activity.

Research into plant-derived compounds has identified isomers of dodecadien-1-ol as active agents against nematodes and other pests. For instance, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanolic extract from Caesalpinia coriaria leaves identified the compound (7E,9E)-Dodecadien-1-ol. journalijar.com This specific isomer was reported to have both nematicidal and pesticidal activities. journalijar.com Similarly, other unsaturated alcohols are recognized for their potential as pest control agents. ontosight.ai Derivatives of these alcohols are noted for potentially having insecticidal or repellent properties, highlighting the significance of the dodecadienol backbone in mediating these effects. ontosight.ai

While these findings pertain to isomers and derivatives, they underscore the potential of the dodecadien-1-ol chemical structure in the development of new, environmentally friendly pesticides. vulcanchem.com The table below summarizes findings on related compounds, illustrating the activity found within this chemical family.

Interactive Table: Nematicidal and Pesticidal Activity of Dodecadien-1-ol Isomers and Related Compounds

| Compound Name | Source | Reported Activity |

| (7E,9E)-Dodecadien-1-ol | Caesalpinia coriaria | Nematicide, Pesticide journalijar.com |

| Unsaturated Alcohol Derivatives | General | Potential insecticidal or repellent properties ontosight.ai |

Assessment of Antimicrobial Properties

This compound has been identified as possessing notable antimicrobial properties, demonstrating inhibitory effects against a variety of bacterial strains. vulcanchem.com Research indicates that the compound shows significant inhibition against both Gram-positive and Gram-negative bacteria, with specific efficacy against certain pathogenic species. vulcanchem.com This broad-spectrum activity suggests potential applications in the development of natural preservatives or as a basis for new therapeutic agents to control bacterial infections. vulcanchem.com

Detailed studies have quantified the inhibitory action of this compound against specific bacteria by determining its Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of a substance that prevents visible growth of a microorganism. For this compound, specific MIC values have been established for key bacterial species, confirming its antibacterial potential. vulcanchem.com

The demonstrated efficacy against both Pseudomonas aeruginosa (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) is particularly significant, as these are common and often resilient pathogens. vulcanchem.com

Interactive Table: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Type | MIC (mg/mL) |

| Pseudomonas aeruginosa | Gram-Negative | 2 vulcanchem.com |

| Staphylococcus aureus | Gram-Positive | 5 vulcanchem.com |

Structure Activity Relationship Sar Studies of 2,4 Dodecadien 1 Ol Analogs

Influence of Stereochemistry on Biological Efficacy and Receptor Binding

Stereochemistry plays a pivotal role in the biological activity of chiral compounds like pheromones. nih.gov The spatial arrangement of atoms can dramatically affect a molecule's ability to bind to its target receptor, as these receptors are themselves chiral and stereospecific. nih.govresearchgate.net For many insect pheromones, only one specific enantiomer or a precise ratio of stereoisomers is biologically active, highlighting the importance of stereochemical purity in synthetic pheromone lures. researchgate.net

The stereochemical configuration of a molecule is a critical aspect of its identity, directly influencing its biological activity. This is because the specific three-dimensional geometry determines how the compound interacts with biological receptors. nih.gov In many cases, stereochemistry is the primary driver for potency and pharmacokinetic properties. nih.gov Research on various insect species has consistently shown that the response to a pheromone is highly dependent on the stereoisomeric composition. For example, in many moth species, different geometric isomers of the same compound can act as attractants for one species and inhibitors for another, forming a basis for reproductive isolation. acs.org The analysis of stereoisomer composition is therefore essential for understanding the biological activity of these chiral compounds. researchgate.net

Effects of Functional Group Modifications on Activity Profiles

Modifications to the functional groups of pheromone molecules, such as the alcohol, acetate (B1210297), or aldehyde group, are a common theme in the diversification of chemical signals used by insects, particularly moths. acs.org Altering the terminal functional group of 2,4-dodecadien-1-ol has profound effects on its activity profile.

Key findings from various studies include:

Alcohol vs. Acetate vs. Aldehyde: Type I moth pheromones are typically aliphatic primary alcohols, acetates, or aldehydes. acs.org The conversion of the primary alcohol in a pheromone to an aldehyde or an acetate ester creates a new analog with potentially different biological activity. For instance, in the codling moth (Cydia pomonella), while the main pheromone component is an alcohol, (E,E)-8,10-dodecadien-1-ol, the corresponding acetate and aldehyde are also recognized by its olfactory system. acs.org Similarly, for the oriental fruit moth (Grapholita molesta), Z-8-dodecen-1-ol is a key pheromone component, but it is often used in combination with its acetate esters.

Halogenation: The replacement of hydrogen atoms with halogens, such as fluorine, can be used to probe the electronic and steric requirements of the receptor. annualreviews.org Fluorinated analogs of (E,E)-8,10-dodecadien-1-ol have been synthesized and tested on the codling moth. annualreviews.org These studies help to understand the importance of lipophilic interactions between the pheromone and the receptor site. researchgate.net

Ether and Other Groups: Synthesis of analogs where the alcohol is converted to an ether, or other functional groups are introduced, allows for a systematic exploration of the structural requirements for activity. acs.org For example, the methyl ether analog of (Z)-nonadec-12-en-9-ol was synthesized to test its activity compared to the parent alcohol. acs.org

The table below summarizes the effects of functional group modifications on related dodecadienol analogs.

| Parent Compound | Analog Functional Group | Observed Effect on Biological Activity | Reference Species |

| (E,E)-8,10-Dodecadien-1-ol | Acetate, Aldehyde | Analogs are recognized by the olfactory system, but with different response intensities. acs.org | Cydia pomonella |

| (Z)-8-Dodecen-1-ol | Acetate Esters | Acetates act synergistically with the alcohol component. | Grapholita molesta |

| (Z)-13-Hexadecen-11-ynyl Acetate | Aldehyde | The aldehyde analog acts as a potent antagonist of the upwind flight response. annualreviews.org | Processionary Moth |

Impact of Double Bond Position and Geometry on Biological Responses

The position and geometry (cis/Z or trans/E) of double bonds within the carbon chain are critical determinants of a pheromone's biological activity. vulcanchem.com Shifting the location of the double bonds or altering their configuration can lead to a complete loss of activity or even an inhibitory effect.

Research on various insects demonstrates the following principles:

Positional Isomerism: The location of the conjugated diene system is crucial. For instance, comparing this compound with isomers like 5,7-dodecadien-1-ol (B1638258) or 8,10-dodecadien-1-ol reveals high species-specificity. nih.govbiorxiv.org While all are C12 alcohols, the different positioning of the double bonds means they are recognized by different species. For example, (E,E)-8,10-dodecadien-1-ol is the primary pheromone for the codling moth, whereas (5Z,7E)-dodecadien-1-ol and its derivatives are used by several Dendrolimus species. nih.govresearchgate.net

Geometric Isomerism: The geometry of the double bonds (E/Z configuration) is equally important. For many moth species, a precise ratio of geometric isomers is required for optimal attraction. In a study on pear ester analogs, ethyl (2E,4Z)-2,4-decadienoate was found to be significantly more attractive to codling moths than the (E,E) isomer. usda.gov This indicates that the insect's olfactory receptors are finely tuned to the specific shape conferred by the (E,Z) geometry. However, in other studies focusing on different odorants, the cis versus trans configuration had no measurable impact on the spatial activity patterns in the rat olfactory bulb, suggesting this effect can be species- and compound-specific. nih.gov

The following table illustrates the impact of double bond geometry on the activity of a related pheromone analog.

| Compound | Geometric Isomer | Relative Attractiveness to Codling Moth |

| Ethyl-2,4-decadienoate | (E,Z) | High |

| Ethyl-2,4-decadienoate | (E,E) | Low |

Data derived from a study on pear ester kairomones. usda.gov

Computational Modeling and Molecular Docking Simulations in SAR Analysis

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become invaluable tools in pheromone research. dtic.milresearchgate.net These techniques provide insights into how pheromone analogs interact with their target receptors at a molecular level.

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand (the pheromone analog) to a target protein, such as a Pheromone-Binding Protein (PBP) or an Olfactory Receptor (OR). mdpi.commdpi.comnih.gov By calculating a binding energy score, researchers can rank different analogs based on their predicted binding strength. mdpi.com For example, a study on the PBP1 from the Oriental Fruit Moth (GmolPBP1) used molecular docking to show that the protein has strong binding affinities for the pheromone component (Z)-8-dodecenyl alcohol as well as the related compound 1-dodecanol (B7769020) and the codling moth pheromone, codlemone. nih.gov This computational analysis helps explain the synergistic effects observed in field trials. nih.gov

These in silico approaches allow for the virtual screening of large libraries of potential analogs, prioritizing the most promising candidates for chemical synthesis and biological testing, thereby saving time and resources. researchgate.netmdpi.com The process typically involves:

Obtaining or modeling the 3D structure of the target receptor protein. mdpi.com

Generating 3D structures of the pheromone analogs (ligands). mdpi.com

Using docking software like AutoDock Vina to simulate the interaction between each ligand and the protein's binding site. mdpi.commdpi.com

Analyzing the results, focusing on binding energy scores and specific molecular interactions like hydrogen bonds and hydrophobic interactions. mdpi.com

Comparative Analysis with Structurally Related Pheromones and Analogs

Comparing this compound with structurally related compounds provides valuable context for its SAR. These related compounds can be other pheromones from different species or synthetic analogs designed to probe receptor specificity.

Key comparative points include:

Chain Length Variants: The length of the carbon chain is a key variable in moth pheromones. vulcanchem.com Analogs of this compound with shorter or longer chains, such as (E,E)-2,4-decadien-1-ol (C10) or tetradecadienols (C14), generally exhibit different activity profiles and target different species. acs.orgvulcanchem.com

Positional Isomers as Pheromones: As mentioned, different positional isomers of dodecadienol serve as pheromones for different species. This is a primary mechanism for reproductive isolation. The table below provides examples.

Related Kairomones: Some structurally related compounds act as kairomones (signals that benefit the receiver but not the emitter). A prominent example is ethyl (2E,4Z)-2,4-decadienoate, the "pear ester," a powerful attractant for the codling moth. usda.govresearchgate.net While it is an ester and has a C10 chain, its conjugated diene system is similar to that of this compound, suggesting that similar olfactory receptors might be involved.

The table below compares this compound with other structurally related pheromones.

| Compound | Structure | Target Organism/Use |

| (E,E)-2,4-Dodecadien-1-ol | C12 chain, primary alcohol, conjugated E,E diene at C2,C4 | An unsaturated primary alcohol with various research applications. vulcanchem.com |

| (E,E)-8,10-Dodecadien-1-ol | C12 chain, primary alcohol, conjugated E,E diene at C8,C10 | Major pheromone component of the Codling Moth (Cydia pomonella). acs.orgnih.gov |

| (Z)-8-Dodecen-1-ol | C12 chain, primary alcohol, Z monoene at C8 | Pheromone component of the Oriental Fruit Moth (Grapholita molesta). nih.gov |

| (5Z,7E)-Dodecadien-1-ol | C12 chain, primary alcohol, conjugated Z,E diene at C5,C7 | Pheromone component for several Dendrolimus moth species. nih.govresearchgate.net |

| Ethyl (2E,4Z)-2,4-decadienoate | C10 chain, ethyl ester, conjugated E,Z diene at C2,C4 | Potent kairomone attractant for the Codling Moth (Cydia pomonella). usda.gov |

Advanced Analytical Methodologies for 2,4 Dodecadien 1 Ol and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 2,4-dodecadien-1-ol from complex mixtures, such as insect pheromone gland extracts or environmental samples.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like this compound. scirp.orgresearchgate.net This technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. phytojournal.com In the analysis of insect pheromones, GC-MS is frequently used to identify components of pheromone gland extracts. scirp.orgagriscigroup.us For instance, in a study of the persimmon bark borer, GC-MS was used to analyze extracts from the female sex pheromone gland. researchgate.net

The process often involves injecting a sample, which can be a solvent extract or a headspace collection, into the GC system. researchgate.net The compounds are then separated on a capillary column, such as a DB-23 or HP-5MS column, and subsequently ionized and fragmented in the mass spectrometer. scirp.orgmdpi.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for the compound. For example, the analysis of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol, a related compound, showed a characteristic fragmentation pattern with m/z ions at 41, 55, 67, 79, 91, 105, 119, 135, and 142, with a molecular ion at m/z 180. scielo.sa.cr

The coupling of GC with an electroantennographic detector (GC-EAD) is a powerful variation that can differentiate biologically active compounds from others in a crude extract. scirp.org This is particularly useful in pheromone research to pinpoint the specific compounds that elicit a response in insects. scirp.orgresearchgate.net

Interactive Data Table: Typical GC-MS Parameters for Pheromone Analysis

| Parameter | Value/Setting | Source |

| Column Type | HP-5MS fused silica (B1680970) capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness) | mdpi.com |

| Carrier Gas | Helium | scirp.orgrjptonline.org |

| Injection Mode | Split/Splitless or Cool On-Column | scirp.org |

| Oven Temperature Program | Initial temp 40°C for 2 min, ramp to 200°C at 10°C/min, then to 300°C at 50°C/min, hold for 2 min | mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | scirp.orgmdpi.com |

| MS Detector Mode | Selected Ion Monitoring (SIM) or Full Scan | mdpi.com |

| Injector Temperature | 270°C | mdpi.com |

| MS Source Temperature | 230°C | mdpi.com |

| Quadrupole Temperature | 150°C | mdpi.com |

For less volatile metabolites or when dealing with complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an invaluable tool. nih.govekb.eg This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer for detection. LC-MS is particularly effective for analyzing secondary metabolites in plants and can be applied to study the chemical composition of various extracts. ekb.eg

LC-MS/MS provides high sensitivity and selectivity, making it suitable for identifying and quantifying trace amounts of compounds in intricate samples. nih.gov The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of a selected parent ion into daughter ions, which provides greater structural information and enhances specificity. This is especially beneficial in metabolomics studies to create comprehensive metabolite profiles. nih.gov For instance, a widely targeted metabolomics analysis using HPLC-MS/MS identified 1,442 metabolites in nine different insect species. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Spectroscopic Approaches for Structural Elucidation and Confirmation

Spectroscopic techniques are essential for confirming the chemical structure of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is instrumental in determining the precise stereochemistry of isomers, which is often crucial for biological activity. For example, in the structural elucidation of a related dienol, the configuration was confirmed by the coupling constants between vicinal olefinic protons observed in the NMR spectrum. scirp.org Different NMR experiments, such as 1H NMR, 13C NMR, COSY, HMQC, and HMBC, can be employed to fully characterize the structure. scirp.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four decimal places, which allows for the determination of the elemental composition of a molecule. bioanalysis-zone.comvirginia.edu This high precision is invaluable for distinguishing between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com HRMS is a critical tool for confirming the identity of synthesized compounds and for identifying unknown substances in a sample. measurlabs.com While HRMS can provide an exact molecular formula, it generally cannot differentiate between isomers that have the same formula. bioanalysis-zone.commeasurlabs.com The combination of liquid chromatography with a quadrupole time-of-flight (QTOF) mass spectrometer is a common HRMS setup. virginia.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Bioanalytical Assays for Activity Profiling and Quantification (e.g., Electrophysiological Studies as Analytical Tools)

Bioanalytical assays are crucial for determining the biological activity of this compound. Electrophysiological techniques, such as electroantennography (EAG), are widely used to measure the response of an insect's antenna to specific volatile compounds. researchgate.nettandfonline.com

EAG recordings are made by placing electrodes on an insect's antenna and measuring the change in electrical potential upon stimulation with an odorant. researchgate.net This technique is highly sensitive and provides a direct measure of the olfactory response. Dose-response curves can be generated to compare the activity of different compounds and isomers. researchgate.nettandfonline.com For example, EAG studies on the codling moth, Cydia pomonella, have been used to assess its response to various pheromone components and plant volatiles. researchgate.netoup.com These studies have revealed interactions in the perception of different attractants at the peripheral level. researchgate.netoup.com

In addition to EAG, single-cell recordings (SCR) can be performed to investigate the response of individual olfactory sensory neurons, providing even more detailed information about the specificity of odorant receptors. researchgate.net These electrophysiological assays, often used in conjunction with behavioral bioassays in wind tunnels or in the field, are essential for confirming the biological relevance of identified compounds. chemwhat.comnih.gov

Metabolic Pathways and Environmental Fate of 2,4 Dodecadien 1 Ol

Biotransformation and Detoxification Mechanisms in Biological Systems

The biotransformation of xenobiotics, such as 2,4-Dodecadien-1-ol, within biological systems is a critical process that determines their biological activity and potential toxicity. In insects, which are often the target organisms for semiochemicals, detoxification is typically a multi-phase process designed to convert lipophilic compounds into more water-soluble and easily excretable metabolites. mpg.deslideshare.netnih.gov

The detoxification process is generally categorized into three phases:

Phase I (Functionalization): This phase involves the introduction or exposure of functional groups (e.g., hydroxyl, carboxyl) through oxidation, reduction, or hydrolysis. mpg.denih.gov For a long-chain alcohol like this compound, oxidation is a key pathway. The primary alcohol group can be oxidized first to an aldehyde, (2E,4E)-2,4-dodecadienal, and then further to the corresponding carboxylic acid. europa.eu These reactions are often catalyzed by enzyme superfamilies like cytochrome P450 monooxygenases (P450s). mpg.deresearchgate.net

Phase II (Conjugation): In this phase, the functionalized metabolites from Phase I are conjugated with endogenous molecules such as sugars (e.g., glucose), sulfates, or glutathione. mpg.deslideshare.net This process, facilitated by enzymes like glutathione-S-transferases (GSTs), significantly increases the water solubility of the xenobiotic, preparing it for elimination. mpg.de

Phase III (Excretion): The conjugated, water-soluble metabolites are actively removed from the cells and the organism by transporters, such as ATP-binding cassette (ABC) transporters. nih.gov

For straight-chain lepidopteran pheromones (SCLPs), which are structurally similar to this compound, it is expected that they are metabolized in a manner similar to long-chain fatty acids. ca.gov This involves metabolic processes like β-oxidation, which breaks down fatty acid chains into two-carbon units, or conjugation with glucuronide before being excreted by the kidneys. ca.gov The enzymes responsible for these transformations, such as alcohol dehydrogenases, are ubiquitous in plants and animals. europa.eu

Environmental Degradation Pathways and Persistence

The environmental fate of a semiochemical is crucial for understanding its potential impact and longevity after application. europa.eu For compounds like this compound, several factors influence their degradation and persistence in soil, water, and air.

Long-chain alcohols are generally susceptible to rapid biodegradation by a wide range of microorganisms. europa.eu They are intermediates in the microbial breakdown of alkanes and waxes, and the enzymes involved are widespread in nature. europa.eu The degradation process often involves the oxidation of the alcohol to an aldehyde and then to a fatty acid, which can then enter common metabolic pathways. europa.eu SCLPs are also known to be susceptible to degradation by UV light and atmospheric oxidants. ca.gov

The persistence of a chemical in the environment is often described by its half-life. While specific experimental data for this compound is limited, data for analogous long-chain alcohols suggest a very short environmental half-life. europa.eu For instance, Dodecan-1-ol is readily biodegradable, and its atmospheric photochemical degradation half-life is estimated to be around 21.2 hours. europa.eu Given their use at low volumes and rapid degradation, many semiochemicals are expected to pose a low risk to the environment. europa.eu

Table 1: Predicted Environmental Fate Properties of this compound and Related Compounds This table includes data predicted by environmental modeling software (EPI Suite™) and experimental data for analogous compounds to provide an estimate of environmental behavior.

| Property | Predicted/Analog Value | Implication | Source |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coeff.) | 5.345 (for E,Z-7,9-Dodecadien-1-yl acetate) | High potential for sorption to organic matter in soil and sediment. | purdue.edu |

| Atmospheric Photodegradation Half-life | 21.2 hours (for Dodecan-1-ol) | Rapid degradation in the atmosphere. | europa.eu |

| Biodegradation | Readily biodegradable (for Dodecan-1-ol) | Not expected to persist in soil or water. | europa.eu |

| Volatility (Henry's Law Constant) | 5.1 Pa.m³/mol at 12°C (for Dodecan-1-ol) | Low volatility from water surfaces. | europa.eu |

Bioaccumulation Potential in Ecological Systems and Trophic Transfer

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. Trophic transfer is the movement of that substance up the food chain.

The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow). A high Log Kow, such as the 5.345 value for the related compound E,Z-7,9-Dodecadien-1-yl acetate (B1210297), suggests a tendency to partition into fatty tissues. purdue.edu For Dodecan-1-ol, a bioconcentration factor (BCF) in fish has been estimated at 750 L/kg, which indicates a potential for bioaccumulation. europa.eu However, this potential is often offset by rapid metabolism within the organism. europa.eu Despite the potential indicated by physical-chemical properties, a weight-of-evidence approach for a product containing (7E, 9Z)-dodecadien-1-yl acetate suggested it would not bioaccumulate. basf.com

Heterotrophic organisms cannot synthesize essential fatty acids and must acquire them through their diet, leading to the transfer of these and structurally similar molecules through trophic levels. plos.org Studies on marine ecosystems have shown that long-chain fatty alcohols can be transferred from primary producers to consumers like copepods and microzooplankton. oup.comnih.gov In some cases, evidence of "trophic upgrading" has been observed, where organisms can modify and elongate these fatty alcohols. nih.govresearchgate.net However, the rapid metabolism of these compounds in many organisms likely limits significant biomagnification up the food chain. europa.eu

Ecological Risk Assessment Methodologies for Non-Target Organisms

Ecological risk assessment is a formal process to evaluate the potential adverse effects of a chemical on non-target organisms and ecosystems. annualreviews.orgnih.gov For semiochemicals, the risk assessment considers their unique properties, such as high specificity and low application rates. europa.euannualreviews.org

Acute Toxicity Test Protocols (e.g., OECD Guidelines)

Acute toxicity tests are fundamental to any risk assessment, determining the effects of a single, short-term exposure to a substance. europa.eu The Organisation for Economic Co-operation and Development (OECD) has established internationally recognized guidelines for these tests to ensure consistency and reduce animal testing. researchgate.net

Key OECD guidelines for acute toxicity include:

OECD TG 420 (Fixed Dose Procedure): Uses a stepwise procedure with a few animals to assign a substance to a toxicity class. europa.euresearchgate.net

OECD TG 423 (Acute Toxic Class Method): Also uses a stepwise procedure with a small number of animals (typically 3 per step) at predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg) to classify the substance. europa.euresearchgate.netnih.gov

OECD TG 425 (Up-and-Down Procedure): A sequential test that allows for the estimation of an LD50 (the dose lethal to 50% of the test population) with a confidence interval, while minimizing the number of animals used. europa.eunih.gov

OECD TG 203 (Fish, Acute Toxicity Test): Determines the concentration lethal to 50% of fish (LC50) over a short period. ibacon.com

OECD TG 213 (Honeybee, Acute Oral Toxicity Test): Specifically designed to assess the risk to important pollinators.

For many Straight Chain Lepidopteran Pheromones (SCLPs), acute toxicity is very low, with LD50 values often greater than the limit dose of 2,000 or 5,000 mg/kg body weight. ca.gov

Table 2: Overview of Selected OECD Acute Toxicity Test Guidelines

| Guideline No. | Test Name | Primary Endpoint | Key Feature |

|---|---|---|---|

| OECD 423 | Acute Oral Toxicity – Acute Toxic Class Method | Toxicity classification | Stepwise procedure with fixed doses (5, 50, 300, 2000 mg/kg), uses minimal animals. nih.gov |

| OECD 425 | Acute Oral Toxicity – Up-and-Down Procedure | LD50 estimation with confidence intervals | Sequential dosing, one animal at a time, adjusts dose based on outcome. nih.gov |

| OECD 203 | Fish, Acute Toxicity Test | LC50 | Evaluates lethal effects on fish over a 96-hour exposure. ibacon.com |

| OECD 402 | Acute Dermal Toxicity | LD50 | Assesses toxicity from a single dermal application. europa.eu |

Bioaccumulation Study Designs and Isotope Labeling

Bioaccumulation studies are designed to measure the uptake, distribution, and elimination of a chemical in an organism. Isotope labeling is a powerful technique used in these studies to trace the fate of a specific compound. fiveable.menih.gov

In a typical study design, a stable isotope-labeled version of the test compound (e.g., containing ¹³C or ¹⁴C) is introduced into the system. researchgate.net This allows researchers to distinguish the test compound from other naturally occurring substances and accurately track its movement. fiveable.me A dual-labeling method can be particularly insightful; for example, by spiking soil with an unlabeled contaminant and microplastics with an isotope-labeled version, researchers can quantify the contribution of different uptake pathways. nih.govacs.org Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled molecules and their metabolites within the organism and its tissues. fiveable.menih.gov

Environmental Fate Modeling Software Application

Environmental fate models are computational tools used to predict how a chemical will behave in the environment. These models use a chemical's physical and chemical properties to estimate its distribution, degradation, and persistence. acsgcipr.org

A widely used tool is the EPI (Estimation Programs Interface) Suite™ , developed by the U.S. Environmental Protection Agency (EPA). epa.govepa.gov EPI Suite™ is a collection of models that can predict various properties and fate parameters from a chemical's structure alone: epa.gov

KOWWIN™: Estimates the octanol-water partition coefficient (Log Kow).

BCFBAF™: Predicts the bioconcentration factor (BCF) in fish.

BIOWIN™: Estimates the probability of aerobic and anaerobic biodegradation.

AOPWIN™: Calculates the rate of atmospheric oxidation by hydroxyl radicals.

KOCWIN™: Estimates the soil adsorption coefficient (Koc).

WVOLWIN™ & HENRYWIN™: Predict volatilization from water bodies.

These models are valuable screening-level tools in ecological risk assessments, helping to identify potential areas of concern and guide further experimental testing.

Translational Research and Future Perspectives for 2,4 Dodecadien 1 Ol

Development of Environmentally Sustainable Pest Management Strategies

The compound 2,4-dodecadien-1-ol is a key component in the development of environmentally sustainable pest management strategies, primarily functioning as a pheromone for certain insect species. vulcanchem.com Its application in integrated pest management (IPM) offers an eco-friendly alternative to conventional insecticides for controlling moth populations in agricultural settings. vulcanchem.commdpi.com These strategies often involve the use of pheromone-baited traps for monitoring pest populations, which is a foundational element of IPM. diva-portal.org

The utilization of pheromones like this compound aligns with the principles of sustainable agriculture by minimizing the use of chemical pesticides. mdpi.com This approach is part of a broader effort to develop "green" plant protection measures that are less harmful to the environment and non-target organisms. mdpi.comasianpubs.org Research has shown that synthetic pheromones can be effectively used in traps to manage various moth populations, suggesting a pathway to more sustainable and efficient pest control. mdpi.com The versatility of this compound and its derivatives also extends to their potential as natural insect repellents, further highlighting their role in sustainable agricultural practices. chemimpex.com

The development of effective and environmentally sound pest management is crucial for modern agriculture. The table below illustrates the comparison between traditional and pheromone-based pest management strategies.

| Feature | Traditional Pesticide-Based Management | Pheromone-Based Management (using compounds like this compound) |

| Mechanism | Acts as a nerve or metabolic toxin. | Disrupts mating or attracts pests to traps. vulcanchem.comdiva-portal.org |

| Specificity | Often broad-spectrum, affecting non-target organisms. | Highly species-specific. asianpubs.orgmdpi.com |

| Environmental Impact | Can lead to soil and water contamination and harm beneficial insects. asianpubs.org | Environmentally benign with no harmful residues. mdpi.com |

| Resistance | Pests can develop physiological resistance. | Less likely to lead to resistance. |

| Application | Typically involves widespread spraying. | Applied via targeted dispensers or traps. diva-portal.org |

Advancements in Pheromone-Based Monitoring and Control Technologies

Significant advancements have been made in the use of pheromone-based technologies for monitoring and controlling insect pests. diva-portal.org These technologies often utilize synthetic pheromones, including isomers of dodecadien-1-ol, to attract specific pests. mdpi.comasianpubs.orgzenodo.org The codling moth (Cydia pomonella), a major agricultural pest, is a primary target for these control methods. vulcanchem.commdpi.com